2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Historical Evolution of Thieno[3,2-d]pyrimidine Research
The exploration of thieno[3,2-d]pyrimidines began in the mid-20th century alongside broader investigations into heterocyclic systems. Early work focused on their synthesis as purine analogs, capitalizing on the bioisosteric replacement of adenine’s nitrogen atoms with sulfur. A pivotal shift occurred in the 2010s when researchers recognized their kinase inhibitory potential. For instance, Duan et al. (2023) developed thieno[3,2-d]pyrimidine-based ATR inhibitors with sub-nanomolar potency, demonstrating selective synthetic lethality in cancer models. Parallel efforts in infectious disease research, such as Li et al.’s (2015) optimization of antitubercular thienopyrimidines, highlighted scaffold versatility across therapeutic areas. The 2019 patent CN109879887A further expanded structural diversity by introducing indole-fused derivatives, showcasing industrial interest in this chemotype.
Significance in Heterocyclic Medicinal Chemistry
Thieno[3,2-d]pyrimidines occupy a unique niche due to three key attributes:
- Electronic Tunability : The sulfur atom in the thiophene ring enables π-π stacking interactions comparable to purines while offering distinct electronic profiles through substituent modulation.
- Stereoelectronic Complementarity : The fused thiophene-pyrimidine system provides a rigid planar structure that mimics ATP’s adenine binding pocket, as evidenced in FAK inhibitors like compound 26 from Shah et al. (2021).
- Synthetic Flexibility : Position-specific functionalization (C-2, C-3, C-4) allows precise control over pharmacokinetic properties. For example, benzylsulfanyl groups at C-2 enhance membrane permeability, as observed in microsomally stable antitubercular analogs.
The subject compound exemplifies these principles through its C-2 benzylsulfanyl moiety and C-3 furanmethyl substitution—features that balance lipophilicity and hydrogen-bonding capacity.
Positioning Within Contemporary Drug Discovery Paradigms
Modern applications leverage thieno[3,2-d]pyrimidines in three strategic domains:
Table 1: Therapeutic Applications of Thieno[3,2-d]pyrimidine Derivatives
The furanmethyl group in 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one suggests potential for dual targeting—furan oxygen atoms may engage polar kinase residues while the benzylsulfanyl group contributes to hydrophobic pocket interactions, a strategy validated in dual FAK/FLT3 inhibitors.
Research Scope and Academic Investigation Parameters
Current investigations focus on four axes:
- Synthetic Methodology : Optimizing atom-economical routes to C-3 alkylated derivatives, drawing from cyclocondensation techniques used in patent CN109879887A.
- Structure-Activity Relationships : Systematic variation of C-2/C-3 substituents to map pharmacophoric requirements, as demonstrated in ATR inhibitor optimization.
- Computational Modeling : Molecular dynamics simulations to predict binding modes against kinase targets, informed by FAK inhibitor studies.
- ADMET Profiling : Addressing metabolic liabilities through structural modifications, building on microsomal stability data from antitubercular analogs.
The subject compound’s benzylsulfanyl-furanmethyl combination presents an ideal test case for these investigations, balancing electron-rich (furan) and lipophilic (benzyl) moieties. Future work may explore its activity against FLT3 mutants or DNA damage response pathways, given structural similarities to validated kinase inhibitors.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17-16-15(8-10-23-16)19-18(20(17)11-14-7-4-9-22-14)24-12-13-5-2-1-3-6-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDGIYKCCDDTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl thiol and appropriate leaving groups.
Attachment of the Furan-2-ylmethyl Group: This step can be achieved through alkylation reactions, where the furan-2-ylmethyl group is attached to the thienopyrimidine core using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thienopyrimidine core or the benzylsulfanyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives or benzylsulfanyl group reduction products.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer cells, the compound may induce programmed cell death through various mechanisms, including mitochondrial disruption and activation of caspases.
Comparison with Similar Compounds
Substituent Variations at Position 2
- Benzylsulfanyl vs. Methylthio: The compound 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one () replaces the benzylsulfanyl group with a smaller methylthio substituent. This reduces steric bulk and lipophilicity, which may decrease cellular uptake but improve solubility.
- Benzylsulfanyl vs. (3-Methylphenyl)methylsulfanyl: In 3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one (), the benzylsulfanyl group is modified with a 3-methylphenyl substituent. This increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets .
Substituent Variations at Position 3
- Furan-2-ylmethyl vs. Allyl: 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one () replaces the furan group with an allyl chain.
- Furan-2-ylmethyl vs. Propan-2-ylamino: 6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one () features an amino group at position 3. This substitution increases hydrogen-bonding capacity, improving solubility and target specificity .
Core Modifications and Additional Substituents
- 5,6-Dimethyl vs. 4-Fluorophenyl :
The 5,6-dimethyl groups in contrast with the unsubstituted core of the target compound. Methyl groups enhance steric hindrance and metabolic stability, while fluorophenyl substituents (e.g., in ) introduce electronegativity, affecting electronic distribution and binding affinity .
Physicochemical Properties
Biological Activity
2-(Benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific sources.
- Molecular Formula : C₁₄H₁₂N₂OS
- Molecular Weight : 288.388 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 460.9 °C
- LogP : 2.96
These properties suggest a stable compound with potential for various pharmacological applications.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study by El-Sayed et al. (2021) demonstrated that compounds similar to 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one showed effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the micromolar range.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
| 2-(Benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study published in the Journal of Medicinal Chemistry reported that derivatives of thieno[3,2-d]pyrimidines exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
In vitro studies revealed that the compound induced significant cell death at concentrations ranging from 10 to 50 µM over 48 hours.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease states. For instance, compounds in this class have been shown to inhibit protein kinases involved in cancer progression. The inhibition constants (IC50) for several related compounds ranged from nanomolar to low micromolar concentrations, indicating strong inhibitory potential.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against clinical isolates.
- Method : Disc diffusion method was employed.
- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics.
-
Case Study on Anticancer Properties :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was utilized for cell viability assessment.
- Results : Significant reduction in cell viability was observed at concentrations above 25 µM.
Q & A
Q. What are the common synthetic routes for synthesizing 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of thiophene and pyrimidine precursors (e.g., thioketones or aminothiophenes) under reflux conditions with catalysts like lithium iodide to form the thieno[3,2-d]pyrimidinone core .
- Substitution Reactions : Sequential introduction of substituents:
- Benzylsulfanyl Group : Thiol-alkylation using benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Furan-2-ylmethyl Group : Nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., furan methyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching calculated m/z) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in the solid state .
Q. What are the typical reaction pathways for modifying substituents on the thieno[3,2-d]pyrimidinone core?
- Methodological Answer :
- Sulfanyl Group Modifications : Oxidative cleavage (e.g., H₂O₂ in acetic acid) or displacement with nucleophiles (e.g., amines) .
- Furan Methyl Functionalization : Electrophilic substitution (e.g., nitration or halogenation) or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Core Derivatization : Aza-Wittig reactions to introduce heterocycles or alkyl chains at the 2- or 3-positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during substitution steps, while reflux (80–120°C) accelerates cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Contradiction Note : Yields vary significantly (19–85%) depending on substituent steric effects; bulky groups require longer reaction times .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorinated vs. methoxy groups) on target binding using IC₅₀ values .
- Assay Standardization : Validate results via orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability (e.g., RMSD < 2 Å) .
- Free Energy Calculations : Use MM/GBSA to estimate binding affinities (ΔG) and correlate with experimental IC₅₀ .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the furan group) for scaffold optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
